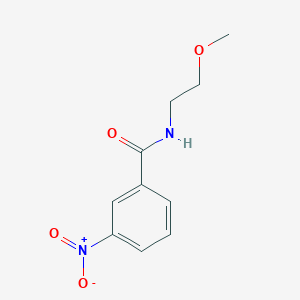

N-(2-methoxyethyl)-3-nitrobenzamide

Description

Contextualization within Nitrobenzamide and Benzamide (B126) Derivative Research

Benzamides are a class of compounds containing a benzene (B151609) ring attached to an amide functional group. nih.gov They are prevalent in medicinal chemistry and have been investigated for a wide array of biological activities. nih.govnih.gov The introduction of a nitro group (NO2) to the benzamide scaffold creates nitrobenzamides, a subclass with distinct electronic properties and reactivity.

The position of the nitro group on the benzene ring is crucial. In the case of N-(2-methoxyethyl)-3-nitrobenzamide, the nitro group is at the meta-position relative to the amide substituent. The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring. nih.gov

Research on nitrobenzamide derivatives is multifaceted. For instance, various 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities. nih.gov The synthesis of such derivatives often involves the reaction of a substituted 3-nitrobenzoyl chloride with an appropriate amine. nih.gov Similarly, studies on other benzamide derivatives have explored their potential as enzyme inhibitors and antimicrobial agents. bldpharm.comnih.gov

Significance of Functional Groups: Nitro and Methoxyethyl Moieties

The properties and potential research applications of this compound are intrinsically linked to its two key functional groups: the nitro group and the methoxyethyl amide substituent.

The Nitro Group: The nitro group is a versatile and powerful functional group in medicinal chemistry. nih.gov Its strong electron-withdrawing properties can modulate a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov Nitro-containing compounds have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov The biological activity of many nitroaromatic compounds stems from their ability to undergo bioreduction in hypoxic (low oxygen) environments, forming reactive nitroso and hydroxylamine (B1172632) intermediates that can interact with cellular macromolecules. nih.gov However, the presence of a nitro group can also be associated with toxicity, making it a "toxicophore" in certain contexts. nih.gov

The Methoxyethyl Moiety: The N-(2-methoxyethyl) portion of the molecule introduces several important features. The ether linkage and the ethyl chain increase the compound's flexibility and can influence its solubility and ability to cross biological membranes. The methoxy (B1213986) group itself is a common substituent in drug molecules. sigmaaldrich.com It can participate in hydrogen bonding as an acceptor and can affect the molecule's conformation and metabolic stability. google.com The inclusion of such a side chain can be a strategic design element to optimize a compound's interaction with a biological target and to fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties. google.com

Overview of Research Trajectories for Related Amide Compounds

The amide bond is one of the most fundamental linkages in organic chemistry and biology, famously forming the backbone of proteins. mdpi.com Consequently, research into the synthesis and functionalization of amides is a perpetually active field.

Recent trends focus on developing more sustainable and efficient methods for amide bond formation. Traditional methods often require stoichiometric coupling reagents, leading to significant waste. mdpi.com Modern approaches explore catalytic, atom-economical processes. For example, researchers have developed methods for synthesizing amides from simple feedstocks like alkenes and amines using earth-abundant metal catalysts. mdpi.com

Furthermore, the direct functionalization of amide C-H bonds is an expanding area of research, allowing for the late-stage modification of complex molecules. The ability to selectively activate and modify different parts of an amide-containing molecule opens up new avenues for creating diverse chemical libraries for screening and drug discovery. While no specific research trajectories for this compound have been published, the synthesis of related nitrobenzamides often involves standard amidation procedures, such as reacting 3-nitrobenzoyl chloride with the corresponding amine, in this case, 2-methoxyethylamine (B85606). nih.gov The exploration of this and similar compounds would likely follow these established and emerging research pathways.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-6-5-11-10(13)8-3-2-4-9(7-8)12(14)15/h2-4,7H,5-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJSKLULBLVZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N 2 Methoxyethyl 3 Nitrobenzamide

Established Synthetic Routes and Reaction Mechanisms

The formation of the amide bond is the central transformation in the synthesis of N-(2-methoxyethyl)-3-nitrobenzamide. This can be achieved through several established chemical strategies.

Aminolysis-Based Approaches

A primary and straightforward method for the synthesis of this compound is the aminolysis of an activated carboxylic acid derivative, typically an acyl chloride, with 2-methoxyethylamine (B85606). This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. mdpi.com

The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758), and in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

Reaction Scheme:

3-Nitrobenzoyl chloride reacts with 2-methoxyethylamine in the presence of triethylamine to yield this compound and triethylamine hydrochloride.

A representative procedure for a similar benzamide (B126) synthesis involves dissolving the amine in a solvent, adding the acyl chloride, and then introducing a base. mdpi.com The reaction is typically rapid and can often be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials and the formation of the product.

Representative Reaction Parameters for Aminolysis-Based Synthesis:

| Parameter | Value |

| Reactant 1 | 3-Nitrobenzoyl chloride |

| Reactant 2 | 2-Methoxyethylamine |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | Typically < 1 hour |

| Temperature | Room Temperature |

| Work-up | Aqueous wash to remove base and salts, followed by drying and solvent evaporation. |

Coupling Reagent-Mediated Syntheses

An alternative to the use of acyl chlorides is the direct coupling of 3-nitrobenzoic acid with 2-methoxyethylamine using a coupling reagent. This approach avoids the need to prepare the often moisture-sensitive acyl chloride. A wide array of coupling reagents has been developed for amide bond formation. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these reagents to improve efficiency and suppress side reactions, including racemization in the case of chiral amines or carboxylic acids.

Common Coupling Reagents for Amide Bond Formation:

| Reagent Class | Examples | General Characteristics |

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, byproducts can sometimes be difficult to remove. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Highly efficient, particularly for sterically hindered couplings. |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Fast reaction times and low rates of side reactions. |

| Other | Propylphosphonic Anhydride (B1165640) (T3P) | A versatile and "green" coupling reagent with water-soluble byproducts. accelachem.com |

The general procedure involves dissolving the carboxylic acid, amine, coupling reagent, and any additives in a suitable aprotic solvent like dichloromethane or dimethylformamide (DMF) and stirring at room temperature until the reaction is complete.

Nitro Group Reduction-Derived Pathways to Analogues

The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group, providing a pathway to N-(2-methoxyethyl)-3-aminobenzamide. This transformation is significant as it opens up avenues for further functionalization, such as diazotization and subsequent substitution reactions on the aromatic ring.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and clean method, typically utilizing a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. Other reducing systems include metals in acidic media (e.g., tin or iron in HCl) or the use of metal hydrides like sodium borohydride (B1222165) in the presence of a catalyst.

General Reaction for Nitro Group Reduction:

The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

One-Pot Synthesis Strategies for Benzamide Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. For the synthesis of benzamide derivatives, several one-pot strategies have been developed. For instance, some methods allow for the direct conversion of aldehydes to amides. Another approach involves the in-situ formation of a reactive intermediate that is immediately consumed in the subsequent step.

While a specific one-pot synthesis for this compound from simpler precursors is not prominently documented, the principles of one-pot reactions could be applied. For example, a one-pot procedure could potentially involve the in-situ generation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid followed by the immediate addition of 2-methoxyethylamine.

Mechanistic Studies of Amide Bond Formation

The mechanism of amide bond formation is well-studied. In the case of aminolysis of an acyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the amide bond. The presence of a non-nucleophilic base is crucial to accept the proton from the amine and the generated HCl.

When using coupling reagents like carbodiimides (e.g., EDC), the carboxylic acid first adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. google.com This intermediate is then susceptible to nucleophilic attack by the amine. In the presence of HOBt, the O-acylisourea can react to form an active ester, which then reacts with the amine. This two-step activation process can often lead to higher yields and cleaner reactions.

Advanced Synthetic Optimization and Methodological Enhancements

Methodological enhancements could include the use of flow chemistry, which can offer better control over reaction parameters and facilitate scaling up of the synthesis. Microwave-assisted synthesis is another advanced technique that can significantly reduce reaction times and, in some cases, improve yields for amide bond formation. The development of more environmentally benign synthetic routes, for example, using greener solvents or catalytic systems, is also an area of ongoing research in organic synthesis.

Solvent Selection and Media Effects on Reaction Efficacy

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates and yields by affecting the solubility of reactants and the stabilization of transition states. A range of solvents can be employed, with the selection often depending on the specific reaction conditions and the scale of the synthesis.

Commonly used solvents include aprotic polar solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). These solvents are generally effective at dissolving both the acyl chloride and the amine. However, concerns over the toxicity and environmental impact of chlorinated solvents and some dipolar aprotic solvents have led to the exploration of greener alternatives. ucl.ac.uk

Below is a table illustrating the hypothetical effect of different solvents on the yield of this compound, based on general principles of amide synthesis.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Hypothetical Yield (%) |

| Dichloromethane (DCM) | 9.1 | 4-6 | 92 |

| Tetrahydrofuran (THF) | 7.5 | 6-8 | 88 |

| Acetonitrile (B52724) (ACN) | 37.5 | 4-6 | 90 |

| Ethyl Acetate (EtOAc) | 6.0 | 8-12 | 85 |

| N,N-Dimethylformamide (DMF) | 36.7 | 2-4 | 95 |

This data is illustrative and based on general principles of amide synthesis. Actual results may vary.

Temperature and Pressure Influence on Reaction Kinetics

Temperature plays a crucial role in the kinetics of the amidation reaction. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to side reactions and the degradation of either the reactants or the product. The reaction between 3-nitrobenzoyl chloride and 2-methoxyethylamine is typically exothermic and is often initiated at a reduced temperature (e.g., 0 °C) to control the initial reaction rate, followed by a gradual warming to room temperature to ensure the completion of the reaction.

Most syntheses of this type are conducted at atmospheric pressure. The use of elevated pressure is not common for this specific transformation as it does not typically offer significant advantages in terms of reaction rate or yield for this class of reaction.

The following table provides a hypothetical representation of the influence of temperature on the reaction to form this compound.

| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Notes |

| 0 | 12 | 75 | Reaction is slow. |

| 25 (Room Temp) | 6 | 92 | Optimal balance of rate and selectivity. |

| 50 | 2 | 88 | Increased rate, but potential for side products. |

| 80 | 1 | 70 | Significant decomposition observed. |

This data is illustrative and based on general principles of amide synthesis. Actual results may vary.

Catalyst Design and Application in Amide Synthesis

While the reaction between an acyl chloride and an amine is often facile and does not strictly require a catalyst, modern synthetic chemistry emphasizes the use of catalytic methods for direct amide formation from carboxylic acids and amines to improve atom economy and reduce waste. catalyticamidation.info For the direct synthesis of this compound from 3-nitrobenzoic acid and 2-methoxyethylamine, various catalysts could be employed.

Boric acid and its derivatives have emerged as effective and environmentally benign catalysts for direct amidation. catalyticamidation.info These catalysts are thought to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Other catalytic systems, including those based on titanium, zirconium, and other metals, have also been developed for amide bond formation. catalyticamidation.infomdpi.com

The table below outlines some potential catalysts that could be applied to the direct amidation of 3-nitrobenzoic acid with 2-methoxyethylamine, with hypothetical catalytic efficiencies.

| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Hypothetical Yield (%) |

| Boric Acid | 10 | 100 | 85 |

| B(OCH2CF3)3 | 5 | 80 | 90 |

| Titanium(IV) isopropoxide | 10 | 120 | 82 |

| No Catalyst (from acyl chloride) | N/A | 25 | 92 |

This data is illustrative and based on general principles of catalytic amide synthesis. Actual results may vary.

Purification and Isolation Techniques

Following the synthesis, the crude this compound product must be purified to remove unreacted starting materials, byproducts, and any residual solvent or catalyst. The choice of purification method depends on the physical state of the product (solid or oil) and the nature of the impurities.

Recrystallization Protocols

For solid products, recrystallization is a powerful and widely used purification technique. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For a compound like this compound, which possesses both polar (nitro, amide) and non-polar (aromatic ring, ethyl ether) functionalities, a variety of solvents could be suitable. Common choices for the recrystallization of amides include ethanol (B145695), acetone, acetonitrile, and mixtures such as ethanol/water or ethyl acetate/hexane (B92381). rochester.eduresearchgate.net

A general recrystallization protocol would involve:

Dissolving the crude product in a minimal amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly to induce the formation of pure crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent.

Drying the crystals to remove any remaining solvent.

The table below provides a list of potential solvents for the recrystallization of this compound, with hypothetical observations.

| Solvent/Solvent System | Solubility at Room Temp | Solubility at Boiling | Crystal Quality |

| Ethanol | Sparingly soluble | Soluble | Good, well-formed needles |

| Water | Insoluble | Insoluble | Not suitable |

| Ethyl Acetate/Hexane | Sparingly soluble | Soluble | Good, fine powder |

| Acetone | Soluble | Very soluble | Poor recovery |

| Acetonitrile | Sparingly soluble | Soluble | Excellent, large prisms |

This data is illustrative and based on general principles of recrystallization for aromatic amides.

Chromatographic Separation Methods (e.g., Column, HPLC)

If recrystallization is not effective or if the product is an oil, chromatographic techniques are employed for purification.

Column Chromatography: This is a standard method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. For a moderately polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for purifying small quantities, preparative HPLC is an excellent option. This technique uses high pressure to force the solvent through a column with a smaller particle size, leading to a much higher resolution than standard column chromatography. Both normal-phase and reversed-phase HPLC can be utilized. For a compound containing a basic amine moiety, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid or formic acid to improve peak shape, is a common choice. nih.gov

The following table outlines a hypothetical set of conditions for the purification of this compound using different chromatographic methods.

| Method | Stationary Phase | Mobile Phase/Eluent | Hypothetical Retention Time/Rf |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (1:1) | Rf ≈ 0.4 |

| Reversed-Phase HPLC | C18 | Acetonitrile:Water (60:40) + 0.1% TFA | tR ≈ 8.5 min |

| Normal-Phase HPLC | Silica | Hexane:Isopropanol (90:10) | tR ≈ 12.2 min |

This data is illustrative and based on general principles of chromatography for aromatic amides.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. rsc.orgrsc.org The synthesis of this compound can be made more sustainable by considering several factors:

Atom Economy: The traditional synthesis from an acyl chloride has a lower atom economy due to the formation of a stoichiometric amount of hydrochloride salt. Direct catalytic amidation from the carboxylic acid and amine, where water is the only byproduct, offers a significantly higher atom economy. catalyticamidation.info

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and DMF with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water (if a suitable catalytic system is employed) is a key aspect of sustainable synthesis. ucl.ac.uk

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste and often allows for milder reaction conditions. The development of recyclable catalysts further enhances the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, when feasible, reduces energy consumption.

Recent advancements in electrosynthesis and mechanochemistry also offer promising avenues for the sustainable production of amides, often proceeding in the absence of bulk solvents and with high efficiency. rsc.org

Atom Economy and Environmental Factor (E-factor) Assessments

Evaluating the "greenness" of a chemical process is essential for sustainable manufacturing. Atom economy and E-factor are two key metrics used for this assessment.

Atom Economy

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. The most direct synthesis of this compound involves the amidation of 3-nitrobenzoic acid with 2-methoxyethylamine. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the amine.

For the atom economy calculation, we consider the primary reactants that form the final product structure: 3-nitrobenzoic acid and 2-methoxyethylamine. The atoms from the coupling agents and the resulting byproducts are considered waste. scribd.com The ideal reaction, a direct condensation, would be:

3-NO₂C₆H₄COOH + H₂N(CH₂)₂OCH₃ → this compound + H₂O

The atom economy for this idealized direct amidation is calculated by dividing the molecular weight of the product by the sum of the molecular weights of the reactants. nih.gov

Calculation of Atom Economy:

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 |

| 2-Methoxyethylamine | C₃H₉NO | 75.11 |

| This compound | C₁₀H₁₂N₂O₄ | 224.22 |

| Water (Byproduct) | H₂O | 18.02 |

An atom economy of 92.56% for the ideal direct amidation is quite high. However, traditional methods often require stoichiometric coupling agents (like carbodiimides) or the formation of acid chlorides, which generate significant waste and drastically lower the effective atom economy. primescholars.comresearchgate.net

Environmental Factor (E-factor)

The E-factor provides a more practical measure of waste by calculating the ratio of the mass of waste produced to the mass of the desired product. sheldon.nlyoutube.com It includes all inputs, such as solvents, reagents, and byproducts, and accounts for the reaction yield. sheldon.nllibretexts.org A lower E-factor signifies less waste and a greener process. youtube.com

E-factor = (Total mass of inputs - mass of product) / mass of product

For specialty and fine chemicals, E-factors typically range from 5 to 50, while for pharmaceuticals, this can be much higher, from 25 to over 100. libretexts.orgresearchgate.netresearchgate.net Given that this compound is a specialty chemical, its synthesis via conventional methods would likely fall within this range. The significant contributors to the E-factor in a typical amidation process are:

An estimated E-factor for a laboratory-scale synthesis using a coupling reagent could be in the range of 20-40, depending on the specific conditions, yield, and purification method employed.

| Industry Sector | Annual Production (tons) | E-Factor Range (kg waste/kg product) |

|---|---|---|

| Oil Refining | 10⁶ - 10⁸ | < 0.1 |

| Bulk Chemicals | 10⁴ - 10⁶ | < 1 - 5 |

| Fine Chemicals | 10² - 10⁴ | 5 - 50 |

| Pharmaceuticals | 10 - 10³ | 25 - >100 |

Development of Environmentally Benign Reaction Systems

Efforts to create greener synthetic routes for amides like this compound focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. semanticscholar.org

Key areas of development include:

Process Development and Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful process development and optimization. deskera.comappliedchemistries.com

The key considerations include:

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Methoxyethyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and dynamics of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(2-methoxyethyl)-3-nitrobenzamide offers a proton-by-proton map of the molecule. The aromatic region is of particular interest, displaying a complex pattern of signals characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton situated between the nitro and amide groups is expected to be the most deshielded due to the strong electron-withdrawing nature of these substituents. The remaining aromatic protons will appear as a series of multiplets, with their specific chemical shifts and coupling constants dictated by their relative positions to the nitro and amide functionalities.

The aliphatic portion of the spectrum provides clear signals for the methoxyethyl side chain. A triplet corresponding to the methylene (B1212753) group adjacent to the amide nitrogen is anticipated, coupled to the neighboring methylene group. This adjacent methylene group, in turn, will present as a triplet, coupled to the first methylene group. The methoxy (B1213986) group will exhibit a sharp singlet, typically found in the upfield region of the spectrum. The amide proton (N-H) is expected to appear as a broad singlet or a triplet, its chemical shift and multiplicity being influenced by factors such as solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to NO₂) | 8.70 | s |

| Aromatic H (ortho to C=O) | 8.50 | d |

| Aromatic H (para to NO₂) | 8.27 | d |

| Aromatic H (meta to both) | 7.78 | t |

| Amide NH | ~8.5 (variable) | t |

| -CH₂-NH- | 3.65 | q |

| -CH₂-O- | 3.55 | t |

| -O-CH₃ | 3.35 | s |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The aromatic carbons exhibit a range of chemical shifts influenced by the electronic effects of the nitro and amide substituents. The carbon atom bearing the nitro group is significantly deshielded, while the other aromatic carbons can be assigned based on their substitution pattern and comparison with known data for 3-nitrobenzamide (B147352). chemicalbook.comnih.gov

In the aliphatic region, the carbons of the methoxyethyl chain are readily identifiable. The carbon of the methylene group attached to the oxygen atom will be more deshielded than the carbon of the methylene group adjacent to the amide nitrogen. The methoxy carbon will appear as a distinct signal in the upfield portion of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165.0 |

| Aromatic C-NO₂ | 148.0 |

| Aromatic C-C=O | 135.0 |

| Aromatic CH (ortho to NO₂) | 130.0 |

| Aromatic CH (para to NO₂) | 127.0 |

| Aromatic CH (ortho to C=O) | 125.0 |

| Aromatic CH (meta to both) | 122.0 |

| -CH₂-O- | 70.0 |

| -O-CH₃ | 59.0 |

| -CH₂-NH- | 40.0 |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the two methylene groups of the methoxyethyl side chain and the coupling patterns within the aromatic ring. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum based on the already established ¹H NMR assignments.

Dynamic NMR Studies of Conformational Changes

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (cis and trans). Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the rotational barrier around the amide C-N bond. At low temperatures, separate signals for the different conformers might be observed, which would coalesce as the temperature is raised and the rate of rotation increases. Such studies would offer valuable information on the molecule's conformational flexibility and the energy landscape of its rotational isomers.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint that is highly sensitive to the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | ~3300 |

| Aromatic C-H Stretch | Aryl | >3000 |

| Aliphatic C-H Stretch | Alkyl | <3000 |

| C=O Stretch (Amide I) | Amide | 1650-1680 |

| N-O Asymmetric Stretch | Nitro | ~1530 |

| N-H Bend (Amide II) | Amide | ~1550 |

| N-O Symmetric Stretch | Nitro | ~1350 |

| C-O Stretch | Ether | 1100-1150 |

Note: Predicted values are based on the analysis of similar structures and are subject to variation.

Raman Spectroscopy

The aromatic ring would exhibit several bands, including the characteristic ring stretching modes. The nitro group (NO₂) is a strong Raman scatterer, and its symmetric and asymmetric stretching vibrations are expected to be prominent. researchgate.netchemicalbook.comnih.govresearchgate.net The amide group, central to the molecule's structure, presents key vibrational modes known as Amide I, II, and III bands, although the Amide II band is often weak in Raman spectra. The Amide I band is primarily due to the C=O stretching vibration, while the Amide III band arises from a complex mixture of N-H in-plane bending and C-N stretching. nih.govarxiv.orgcase.edunih.govspectroscopyonline.com The methoxyethyl group would contribute bands from C-H, C-O, and C-C bond vibrations. researchgate.netresearchgate.netchemicalbook.comchemicalbook.comacs.org

Table 1: Predicted Characteristic Raman Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3100 - 3000 | C-H stretching | Aromatic |

| ~2950 - 2850 | C-H stretching | Aliphatic (CH₂, CH₃) |

| ~1680 - 1640 | Amide I (C=O stretching) | Amide |

| ~1620 - 1580 | C=C stretching | Aromatic |

| ~1550 - 1520 | Asymmetric NO₂ stretching | Nitro |

| ~1350 - 1340 | Symmetric NO₂ stretching | Nitro |

| ~1300 - 1200 | Amide III (C-N stretch, N-H bend) | Amide |

| ~1120 - 1080 | C-O-C stretching | Ether |

| ~860 - 840 | C-N stretching | Nitroaromatic |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. This "hard" ionization technique provides a complex fragmentation pattern that is highly characteristic of the molecule's structure. For this compound, the molecular ion (M⁺) peak would likely be observed. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Key fragmentations would include cleavage of the amide bond, loss of the nitro group, and fragmentation of the ether side chain. uga.edumiamioh.edunih.govnih.govscribd.comnih.govlibretexts.org

Chemical Ionization Mass Spectrometry (CI-MS)

CI-MS is a "softer" ionization technique that results in less fragmentation than EI-MS. It typically involves a reagent gas, such as methane (B114726) or ammonia. This method is advantageous for clearly identifying the molecular ion, as it often produces an abundant protonated molecule [M+H]⁺ or an adduct ion. For this compound, CI-MS would be expected to show a strong signal for the [M+H]⁺ ion, confirming the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the parent molecule and its fragments. The exact mass is calculated using the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 2: Predicted Exact Masses for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (Da) |

| C₁₀H₁₂N₂O₄ | [M]⁺ | 224.0797 |

| C₁₀H₁₃N₂O₄ | [M+H]⁺ | 225.0875 |

Fragmentation Pathway Elucidation

The fragmentation of this compound in EI-MS would likely be initiated by the loss of electrons from the aromatic ring or the amide group. Several key fragmentation pathways can be predicted based on the structure and established fragmentation rules for amides, nitroaromatics, and ethers. nih.govresearchgate.netresearchgate.netresearchgate.net

A primary cleavage would be the scission of the C-N amide bond, leading to the formation of the stable 3-nitrobenzoyl cation. Another significant pathway involves cleavage alpha to the ether oxygen.

Table 3: Predicted Major Fragment Ions in EI-MS of this compound

| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway |

| 224 | [C₁₀H₁₂N₂O₄]⁺ | Molecular Ion (M⁺) |

| 178 | [C₇H₄NO₄]⁺ | M - [C₃H₆O] (Loss of methoxyethyl radical) |

| 166 | [C₇H₆N₂O₃]⁺ | M - [C₃H₆O] (Rearrangement and loss of propene oxide) |

| 150 | [C₇H₄NO₃]⁺ | Formation of 3-nitrobenzoyl cation via amide C-N cleavage |

| 120 | [C₇H₄O₂]⁺ | [C₇H₄NO₃]⁺ - NO |

| 104 | [C₇H₄O]⁺ | [C₇H₄NO₃]⁺ - NO₂ |

| 76 | [C₆H₄]⁺ | [C₇H₄O]⁺ - CO |

| 59 | [C₃H₇O]⁺ | Cleavage yielding the methoxyethyl cation |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, the expected outcomes of such an analysis can be described.

An XRD study would provide precise data on:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal lattice.

Crystal System and Space Group: The symmetry characteristics of the crystal.

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, revealing the spatial orientation of the nitrobenzene (B124822) ring relative to the amide plane and the conformation of the flexible methoxyethyl side chain.

Intermolecular Interactions: Crucially, XRD would elucidate the network of non-covalent interactions that stabilize the crystal packing. For this compound, strong intermolecular hydrogen bonds are expected. mdpi.comnih.govdoaj.orgresearchgate.netnih.gov The amide N-H group is a hydrogen bond donor, and the amide carbonyl oxygen is a strong acceptor. It is likely that these groups would form N-H···O=C hydrogen bonds, potentially creating chains or dimeric structures, a common motif in benzamides. The oxygen atoms of the nitro group and the ether oxygen could also act as weaker hydrogen bond acceptors.

Single Crystal X-ray Diffraction for Molecular Geometry

For a molecule like this compound, obtaining suitable single crystals is the first critical step. carleton.edu Once a crystal of sufficient quality (typically 150-250 microns and optically clear) is mounted in the diffractometer, it is rotated in a monochromatic X-ray beam. carleton.eduyoutube.com The interaction between the X-rays and the crystal's electron density produces a unique diffraction pattern of reflections. The geometric relationship between the incident X-rays, the crystal lattice planes, and the diffracted beams is described by Bragg's Law. youtube.comyoutube.com

By analyzing the positions and intensities of thousands of these reflections, the crystallographic software can solve the electron density map of the crystal's unit cell, revealing the precise coordinates of each atom. youtube.com This allows for the exact determination of:

The planarity of the benzene ring and the nitro group.

The torsion angles defining the orientation of the amide linkage relative to the aromatic ring.

The conformation of the flexible 2-methoxyethyl side chain.

The precise bond lengths and angles of the entire molecule.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters obtained from an SCXRD analysis of a related benzamide (B126) derivative. This data serves as an example of the detailed geometric information provided by the technique.

| Parameter | Value |

|---|---|

| Empirical Formula | C14H10F3NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8816(3) |

| b (Å) | 8.1259(4) |

| c (Å) | 12.8943(6) |

| α (°) | 94.708(2) |

| β (°) | 98.110(2) |

| γ (°) | 96.111(2) |

| Volume (ų) | 599.96(5) |

| Z | 2 |

Crystallographic Data Interpretation for Intermolecular Interactions

Beyond individual molecular geometry, the solved crystal structure reveals how molecules pack together in the solid state, governed by a network of non-covalent intermolecular interactions. rsc.orgtandfonline.com For this compound, several key interactions would be anticipated and can be precisely quantified from crystallographic data.

The most significant interaction in benzamide crystals is typically hydrogen bonding. iucr.orgmdpi.com In this case, the secondary amide group provides a hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of robust N-H···O hydrogen bonds, often linking molecules into chains or dimeric synthons. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the primary chromophore is the 3-nitrophenyl group attached to the amide carbonyl.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from two main types of electronic transitions:

π→π* Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For nitroaromatic compounds, these transitions often occur at shorter wavelengths (e.g., below 300 nm). researchgate.net The conjugation of the benzene ring with the nitro group and, to a lesser extent, the amide carbonyl group, influences the exact energy and intensity of these bands.

n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the amide carbonyl) into a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands, typically appearing at longer wavelengths than the π→π* transitions. researchgate.net For meta-substituted nitroaromatics like 3-nitrobenzaldehyde (B41214), a weak n→π* transition is observed around 350 nm. researchgate.net

The solvent used for analysis can influence the position of these absorption bands. A shift to shorter wavelengths (hypsochromic or blue shift) or longer wavelengths (bathochromic or red shift) can provide additional information about the nature of the electronic transition. For example, n→π* transitions typically exhibit a hypsochromic shift in polar solvents.

Based on analogous compounds like 3-nitrobenzaldehyde and 3-nitrobenzoic acid, one would predict strong absorptions below 300 nm and a weaker, broad absorption in the 320-360 nm region for this compound dissolved in a common organic solvent like ethanol (B145695) or acetonitrile (B52724). researchgate.netnist.govnist.gov

Derivatization Strategies for Enhanced Analytical Characterization

For certain analytical methods, particularly gas chromatography (GC), direct analysis of this compound can be challenging due to its polarity and relatively low volatility. researchgate.net The presence of the active hydrogen on the secondary amide can lead to poor peak shape and adsorption on the GC column. gcms.czyoutube.com Chemical derivatization is a technique used to chemically modify the analyte to produce a new compound (a derivative) with properties more suitable for a given analytical method. youtube.comyoutube.com

The primary goals of derivatization for GC analysis are to:

Increase volatility and thermal stability. youtube.com

Reduce polarity and intermolecular hydrogen bonding. youtube.com

Improve chromatographic peak shape and resolution.

Enhance detector sensitivity, especially for mass spectrometry (MS) or electron capture detection (ECD). spectroscopyonline.com

For this compound, two main strategies could be employed:

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic proton of the N-H group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.czsigmaaldrich.com The resulting silylated derivative is significantly more volatile and less polar, making it much more amenable to GC analysis. The TBDMS derivatives are notably more stable towards hydrolysis than their TMS counterparts. gcms.cz

Acylation: This strategy involves reacting the amide N-H group with an acylating agent, such as a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). researchgate.net This process forms a stable, volatile derivative. The incorporation of multiple fluorine atoms in the derivative greatly enhances its response with an electron capture detector (ECD), allowing for highly sensitive trace-level analysis.

While less common for routine analysis, the nitro group itself could be targeted. A reduction of the nitro group to an amine, followed by derivatization of the newly formed primary amine group (e.g., via acylation or silylation), is another potential but more complex derivatization route. nih.gov The choice of derivatization reagent and reaction conditions (temperature, time, catalyst) must be carefully optimized to ensure the reaction proceeds to completion and avoids the formation of unwanted byproducts. sigmaaldrich.comresearchgate.net

Computational and Theoretical Investigations of N 2 Methoxyethyl 3 Nitrobenzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful class of quantum chemical methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has proven to be a popular and effective approach for studying nitroaromatic compounds. The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons.

For a molecule like 3-nitrobenzamide (B147352), DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G, are employed to find the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. scirp.org This computational process systematically adjusts the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase. These theoretical data can then be compared with experimental results from techniques like X-ray crystallography to validate the computational model.

Below is a table of selected optimized geometrical parameters for the related molecule cis-4-methyl-3-nitrobenzoic acid, calculated using the DFT/B3LYP/6-311++G method, which illustrates the type of data obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-NO₂ | 1.47 Å |

| C=O | 1.21 Å | |

| C-NH₂ | 1.36 Å | |

| C-C (ring) | 1.38-1.40 Å | |

| Bond Angle | O-N-O | 124.5° |

| C-C-N | 118.2° | |

| N-C=O | 122.9° | |

| Data derived from studies on related nitroaromatic compounds for illustrative purposes. scirp.org |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron (acting as an electron acceptor). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nbu.edu.sa A small energy gap generally signifies a molecule that is more easily polarized and therefore more chemically reactive. researchgate.net Conversely, a large HOMO-LUMO gap indicates high kinetic stability. For nitrobenzamides, the electron-withdrawing nitro group significantly influences the energy and localization of these orbitals. The HOMO is typically distributed over the benzene (B151609) ring and the amide group, while the LUMO is often localized on the nitro group and the aromatic ring, facilitating charge transfer within the molecule. nih.gov

| Parameter | Description | Typical Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

| Illustrative energy values for nitroaromatic compounds based on DFT calculations. nbu.edu.sa |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. colab.ws It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In nitrobenzamides, these regions are consistently found around the highly electronegative oxygen atoms of the nitro and carbonyl groups. nih.gov Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack; these are typically located around the hydrogen atoms, particularly the amide N-H protons. nih.gov The MEP map provides a clear picture of the molecule's polarity and its potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule, providing deep insights into molecular stability. researchgate.net It transforms the complex calculated wave function into a more intuitive picture of localized bonds and lone pairs.

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. Larger E(2) values indicate stronger interactions. In a molecule like N-(2-methoxyethyl)-3-nitrobenzamide, significant delocalization is expected from the lone pairs of the amide nitrogen and the oxygen atoms into the antibonding orbitals of the aromatic ring and the nitro group. This intramolecular charge transfer is a key factor contributing to the stability of the molecule. nih.gov

Hyperpolarizability and Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to intense light. mdpi.com Organic molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. nih.gov The key molecular parameter that governs NLO activity is the hyperpolarizability (β).

Computational methods, including DFT and Time-Dependent Hartree-Fock (TDHF), are used to calculate the static and dynamic hyperpolarizabilities. mdpi.comnih.gov Molecules that exhibit significant NLO response often possess a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system. In nitrobenzamides, the amide group can act as a donor and the nitro group is a powerful acceptor, with the benzene ring serving as the π-linker. This intramolecular charge transfer character suggests that these molecules could exhibit NLO properties. nih.gov The calculated hyperpolarizability values are often compared to that of a standard NLO material like urea (B33335) to assess their potential. mdpi.com

| Property | Symbol | Description |

| Polarizability | α | A measure of the ease with which the electron cloud is distorted by an electric field. |

| First Hyperpolarizability | β | A measure of the second-order, nonlinear response to an electric field. |

| Key parameters for assessing NLO properties. |

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of a larger system containing many molecules. These methods can predict the bulk properties of a material, such as its crystal structure, solubility, and interactions in a biological environment.

For this compound, molecular dynamics (MD) simulations could be used to study its conformational flexibility, particularly the rotation around the amide bond and the orientation of the methoxyethyl side chain. By simulating the molecule in different solvents, one could predict its solubility and analyze the specific solute-solvent interactions. Furthermore, molecular docking, a technique that predicts the preferred orientation of one molecule when bound to another, could be employed to investigate how this compound might interact with a biological target, such as an enzyme active site. researchgate.net These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, and provide a bridge between single-molecule properties and macroscopic behavior.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand. For this compound, molecular docking studies can be employed to identify potential biological targets and to understand the molecular basis of its activity.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology can be applied to a wide array of protein targets. Benzamide (B126) derivatives have been shown to interact with various enzymes and receptors. For instance, studies on other benzamides have revealed inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com A hypothetical docking study of this compound into the active site of AChE would involve preparing the 3D structure of the ligand and the receptor, followed by running docking simulations to predict binding poses and energies. The nitro group and the methoxyethyl side chain would be of particular interest for their potential to form hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site.

Similarly, nitrobenzamide derivatives have been investigated for their anti-inflammatory activity through inhibition of enzymes like inducible nitric oxide synthase (iNOS). creative-biolabs.comresearchgate.net A molecular docking analysis could reveal that the nitro group of this compound forms crucial interactions with the iNOS active site, contributing to its potential inhibitory capacity. creative-biolabs.comresearchgate.net The binding affinity, typically expressed as a docking score or binding free energy, can be used to rank its potential efficacy against a panel of targets.

A representative table of potential protein targets for this compound, based on the activities of similar compounds, is provided below.

| Potential Protein Target | Therapeutic Area | Rationale based on Benzamide/Nitroaromatic Analogs |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Inhibition by other benzamide derivatives. mdpi.com |

| β-secretase (BACE1) | Neurodegenerative Diseases | Inhibition by other benzamide derivatives. mdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | Inflammation | Inhibition by nitro-substituted benzamides. creative-biolabs.comresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inflammation | Inhibition by various aromatic compounds. |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Inhibition by various small molecules. nih.gov |

| HIV Protease | Antiviral | Inhibition by bis-benzamide derivatives. nih.govacs.org |

| Tyrosinase | Hyperpigmentation Disorders | Inhibition by benzamide analogs. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and the conformational changes that both the ligand and the protein may undergo.

For a complex of this compound bound to a putative target, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would track the movements of all atoms in the system, providing insights into the flexibility of the ligand within the binding pocket and the persistence of key interactions, such as hydrogen bonds. For instance, MD simulations of other benzamide derivatives have been used to assess the stability of their complexes with enzymes like AChE, showing how the ligand can induce conformational changes in the enzyme to achieve a stable binding mode. mdpi.com

The results of an MD simulation are often analyzed by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD of the ligand-protein complex over the simulation time would suggest a stable binding mode. RMSF analysis can highlight which parts of the protein become more or less flexible upon ligand binding. Such studies on benzamide derivatives have shown that ligand binding can reduce the flexibility of the enzyme, which may be a mechanism of inhibition. mdpi.com A study on a benzamide derivative with potential antitumor activity used MD simulations to analyze the stability of the protein-ligand complex, calculating RMSD, RMSF, and the radius of gyration. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds.

To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

For nitroaromatic compounds, descriptors related to the nitro group, such as its electronic properties and position on the aromatic ring, are often crucial for activity. scholarsresearchlibrary.comscholarsresearchlibrary.com QSAR studies on nitrobenzene (B124822) derivatives have shown that electronic properties like polarizability and hyperpolarizability can significantly impact their toxicity. dergipark.org.tr In the context of this compound, a QSAR model could reveal the importance of the methoxyethyl side chain's length, flexibility, and hydrogen bonding capacity for a specific biological activity.

The development of a QSAR model typically involves dividing the dataset into a training set for model generation and a test set for validation. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to build the model. A robust QSAR model for benzamide analogs could guide the synthesis of new derivatives with potentially enhanced activity.

| Descriptor Class | Example Descriptors for this compound | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Affects size, flexibility, and bioavailability. |

| Topological | Wiener Index, Kier & Hall Indices | Relates to molecular branching and shape. |

| Geometrical | 3D-MoRSE Descriptors, WHIM Descriptors | Describes the 3D arrangement of atoms. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic interactions and reactivity. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Influences membrane permeability and solubility. |

Theoretical Prediction of Chemical Reactivity Descriptors

The chemical reactivity of a molecule is fundamental to its biological activity and can be predicted using quantum chemical methods, particularly Density Functional Theory (DFT). mdpi.comtaylorfrancis.com DFT calculations can provide insights into the electronic structure of this compound and help to identify the most reactive sites within the molecule.

Key reactivity descriptors that can be calculated using DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitro group would be expected to be a strong electrophilic site, while the oxygen atoms of the methoxy (B1213986) and amide groups would be nucleophilic.

Fukui Functions: These descriptors provide a more quantitative measure of the local reactivity at each atomic site, indicating the propensity for nucleophilic, electrophilic, or radical attack.

DFT studies on nitroaromatic compounds have been used to understand their toxicity and reactivity. scholarsresearchlibrary.comscholarsresearchlibrary.com For this compound, these calculations could predict its susceptibility to metabolic reactions, such as the reduction of the nitro group, which is a common metabolic pathway for nitroaromatic compounds and can lead to the formation of reactive intermediates. nih.gov

| Reactivity Descriptor | Predicted Information for this compound |

| HOMO Energy | Electron-donating ability, susceptibility to electrophilic attack. |

| LUMO Energy | Electron-accepting ability, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions for interactions. |

| Fukui Indices | Prediction of sites for electrophilic, nucleophilic, and radical attacks. |

In Silico Tools for Biological Target Identification and Interaction Profiling

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action. In silico target identification tools leverage large databases of known ligand-target interactions and employ various computational methods to predict potential targets for a novel compound like this compound. creative-biolabs.comnih.govnih.gov

These tools can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the 2D or 3D structure of this compound to databases of compounds with known targets, potential targets can be predicted. Web servers and software implementing these approaches can provide a ranked list of putative targets.

Structure-Based Methods (Reverse Docking): This approach involves docking the query molecule against a large panel of protein structures to identify which proteins it is most likely to bind to. nih.gov This method can uncover novel targets that might not be predicted by ligand-based approaches.

Several online platforms and software are available for in silico target prediction, each with its own underlying algorithms and databases. researchgate.net The use of multiple tools can provide a more comprehensive and reliable prediction of the target profile for this compound.

| In Silico Tool Type | Methodology | Potential Output for this compound |

| Chemical Similarity Searching | Compares the chemical fingerprint of the query molecule to a database of active compounds. | A list of known targets for structurally similar molecules. |

| Pharmacophore-Based Screening | Uses a 3D arrangement of essential features for binding to a specific target to screen for matching molecules. | Prediction of binding to targets that share a common pharmacophore. |

| Machine Learning Models | Utilizes trained models on large datasets to predict target interactions based on molecular descriptors. | A probability score for interaction with a range of biological targets. |

| Reverse Docking | Docks the molecule into the binding sites of numerous proteins. | A ranked list of potential protein targets based on docking scores. |

Comparative Computational Studies with Benzamide Analogues

Comparing the computational properties of this compound with its structural analogues can provide valuable insights into structure-activity relationships (SAR). By systematically modifying the structure and observing the changes in predicted properties and activities, key structural features responsible for a particular biological effect can be identified.

For example, a comparative study could involve analyzing the following analogues:

Positional Isomers: Comparing the 3-nitro isomer with the 2-nitro and 4-nitro isomers to understand the influence of the nitro group's position on receptor binding and reactivity.

Side-Chain Variations: Replacing the 2-methoxyethyl group with other substituents (e.g., ethyl, hydroxyethyl, or different alkoxyethyl chains) to probe the importance of the side chain's length, polarity, and flexibility.

Analogues with Different Aromatic Substituents: Replacing the nitro group with other electron-withdrawing or electron-donating groups to assess the role of electronic effects on activity.

Chemical Reactivity and Mechanistic Studies of N 2 Methoxyethyl 3 Nitrobenzamide

Reaction Mechanisms of the Amide Functional Group

The amide functional group is characterized by a resonance structure that delocalizes the nitrogen atom's lone pair of electrons with the carbonyl group's pi-system. This resonance lends significant stability to the amide bond, making it less reactive than other acyl derivatives. However, under specific conditions, it can undergo characteristic reactions.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow process that typically requires catalysis by acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as its protonated ammonium (B1175870) salt) followed by deprotonation of the carboxylic acid yields the final products: 3-nitrobenzoic acid and 2-methoxyethylamine (B85606). The electron-withdrawing nitro group on the benzene (B151609) ring can slightly influence the rate of hydrolysis by affecting the basicity of the carbonyl oxygen.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and eliminate the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid in a fast acid-base reaction, resulting in a carboxylate salt and 2-methoxyethylamine. This process is generally considered irreversible due to the final deprotonation step.

The amide group of N-(2-methoxyethyl)-3-nitrobenzamide can participate in nucleophilic acyl substitution reactions, although it is less reactive than acyl chlorides or anhydrides. researchgate.net These reactions involve the replacement of the N-(2-methoxyethyl)amino group with another nucleophile. For instance, the reaction of N-substituted benzamides with potent organometallic nucleophiles like organolithium compounds can lead to the formation of ketones. researchgate.net This transformation proceeds through a tetrahedral intermediate formed by the addition of the organolithium reagent to the amide's carbonyl carbon. researchgate.net The synthesis of this compound itself is a prime example of nucleophilic acyl substitution, where 3-nitrobenzoyl chloride reacts with 2-methoxyethylamine. In this reaction, the amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Synthesis | 3-Nitrobenzoyl chloride, 2-methoxyethylamine | This compound |

| Ketone Formation | Organolithium compound (e.g., n-BuLi) | 3-Nitrophenyl ketone |

Reactions of the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its susceptibility to reduction.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, and the nitro group of this compound can be reduced to various oxidation states, most commonly to an amine. wikipedia.org This transformation is of significant interest as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the molecule's electronic properties and reactivity. A wide array of reducing agents can accomplish this conversion. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a common and efficient method using hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Catalysts like palladium on carbon (Pd/C) or Raney nickel are highly effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com

Metal-Acid Systems: The use of metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium provides a milder alternative for the reduction of nitro groups. commonorganicchemistry.com These methods are often valued for their chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible functional groups. commonorganicchemistry.com

Other Reagents: Other reagents like sodium hydrosulfite, sodium sulfide, or trichlorosilane (B8805176) in the presence of an organic base can also be employed for the reduction of nitroarenes. wikipedia.orggoogle.comorganic-chemistry.org The choice of reagent can sometimes allow for selective reduction to intermediate species like hydroxylamines or azo compounds. wikipedia.org For example, using zinc metal in aqueous ammonium chloride can lead to the formation of the corresponding aryl hydroxylamine (B1172632). wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product | Notes |

|---|---|---|

| H₂, Pd/C or Raney Ni | Amine | General and efficient method. commonorganicchemistry.com |

| Fe, HCl or CH₃COOH | Amine | Classical and cost-effective method. commonorganicchemistry.com |

| Zn, HCl or CH₃COOH | Amine | Mild method, can be selective. commonorganicchemistry.com |

| SnCl₂, HCl | Amine | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Amine | Useful in aqueous media. wikipedia.org |

Xenobiotics containing nitro groups, such as this compound, can be metabolized in biological systems by a class of enzymes known as nitroreductases. nih.gov These enzymes are found across various organisms, including bacteria and mammalian cells. nih.gov Nitroreductases catalyze the reduction of the nitro group, typically in a stepwise manner involving a six-electron reduction to form nitroso, N-hydroxylamino, and finally, amino derivatives. nih.gov The N-hydroxylamino intermediate is often a highly reactive species. nih.gov This bioreduction is significant because the introduction of an amine group can fundamentally change the biological activity of the parent compound. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The electronic nature of the substituents on the benzene ring of this compound governs its susceptibility and regioselectivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this molecule is strongly deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the 3-nitro group and the amide group. msu.edu Both the nitro group and the amide carbonyl are meta-directing substituents. In an electrophilic aromatic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, the incoming electrophile will be directed to the positions that are meta to both existing groups. masterorganicchemistry.com Therefore, substitution is expected to occur primarily at the C5 position, and to a lesser extent at the C2 and C4 positions, which are ortho/para to one group but meta to the other, making them less deactivated than the C6 position (ortho to both). The strong deactivation means that harsh reaction conditions are typically required to effect these substitutions. msu.edu

Nucleophilic Aromatic Substitution (SNAr): Simple aryl halides are generally unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to a potential leaving group, can greatly facilitate nucleophilic aromatic substitution. libretexts.org The nitro group is a powerful activating group for SNAr reactions. libretexts.orgyoutube.com While this compound does not possess an inherent leaving group on the aromatic ring, a derivative, such as one containing a halogen at the C2, C4, or C6 positions, would be activated towards nucleophilic attack. The nitro group at C3 would activate the C2, C4, and C6 positions for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgyoutube.com

Table 3: Predicted Regioselectivity for Aromatic Substitution

| Reaction Type | Position of Attack | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C5 > C2, C4 | Both -NO₂ and -CONH- groups are meta-directors, deactivating the ring. C5 is meta to both. |

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are primarily influenced by the electronic effects of the substituents on the aromatic ring and the nature of the reagents and reaction conditions.

Regioselectivity in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern on the benzene ring is governed by the directing effects of the existing substituents. The N-(2-methoxyethyl)carboxamido group (-CONHCH₂CH₂OCH₃) and the nitro group (-NO₂) exert opposing effects.

The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both inductive and resonance effects. youtube.comyoutube.com This deactivation makes electrophilic attack on the aromatic ring less favorable.